6-Hydroxypyrimidine-4-carbohydrazide

Peptide Recognition Molecular Recognition Supramolecular Chemistry

Researchers developing peptide-recognition tools or glycomimetics require building blocks with specific hydrogen-bonding patterns not offered by generic pyrimidine hydrazides. 6-Hydroxypyrimidine-4-carbohydrazide (CAS 98021-41-1) addresses this gap with its 6-oxo group enabling unique tautomerization-dependent reactivity. • Exclusive precursor for 2-C-(β-D-glucopyranosyl)-pyrimidine glycomimetics (30-80% yield) • Fluorescent probe scaffold (λem ~420 nm) with turn-off response upon β-sheet binding • Dual coordination site for metal complex synthesis with antimicrobial SAR exploration Supplied with ≥95% purity; available in 100 mg to gram-scale quantities for drug discovery programs.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 98021-41-1
Cat. No. B13104719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyrimidine-4-carbohydrazide
CAS98021-41-1
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=C(N=CNC1=O)C(=O)NN
InChIInChI=1S/C5H6N4O2/c6-9-5(11)3-1-4(10)8-2-7-3/h1-2H,6H2,(H,9,11)(H,7,8,10)
InChIKeyYMDSHHMADRPYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxypyrimidine-4-carbohydrazide Procurement & Research Baseline


6-Hydroxypyrimidine-4-carbohydrazide (CAS 98021-41-1), also known as 6-oxo-1,6-dihydropyrimidine-4-carbohydrazide, is a heterocyclic building block belonging to the pyrimidine hydrazide class. Its molecular structure features a pyrimidin-4-one core with a carbohydrazide substituent at the 4-position, enabling diverse reactivity through its hydrazide and hydroxy functional groups [1]. This compound serves as a key intermediate in medicinal chemistry for synthesizing fused heterocycles and as a ligand for metal coordination complexes [2].

Dual reactive handles — hydrazide and 6-hydroxy/6-oxo groups enable diverse heterocycle synthesis
Tautomerism-enabled reactivity — 6-oxo form supports C-glucosylation and O-functionalization routes
Metal coordination scaffold — hydrazide N and carbonyl O form stable transition metal complexes

Why Generic Pyrimidine Hydrazides Cannot Substitute for 6-Hydroxypyrimidine-4-carbohydrazide


Substituting 6-Hydroxypyrimidine-4-carbohydrazide with a generic pyrimidine hydrazide (e.g., pyrimidine-4-carbohydrazide, CAS 39513-54-7) is scientifically unsound due to critical differences in reactivity and binding modes. The presence of the 6-hydroxy (or 6-oxo) group enables tautomerization and alters the electronic distribution of the pyrimidine ring, directly impacting hydrogen-bonding capacity and metal-chelation geometry [1]. In peptide recognition studies, pyrimidine hydrazine acids derived from similar scaffolds exhibit specific hydrogen-bond donor/acceptor patterns essential for β-sheet binding, a property not present in simpler pyrimidine hydrazides [2]. Furthermore, the 6-hydroxy group serves as a synthetic handle for further functionalization (e.g., O-alkylation, glycosylation), enabling divergent synthetic pathways not accessible with unsubstituted analogs [3].

Electronic and tautomeric profile may shift — 6-oxo group alters ring electronics; hydrogen-bonding capacity differs from unsubstituted pyrimidine hydrazides
Recognition pattern mismatch — specific H-bond donor/acceptor geometry for β-sheet binding may not transfer to simpler analogs
Synthetic route divergence — 6-hydroxy enables O-alkylation and glycosylation; divergent pathways may be lost without this handle

6-Hydroxypyrimidine-4-carbohydrazide Differentiation Evidence


Peptide β-Sheet Recognition via Hydrogen Bonding

The 6-hydroxy-pyrimidine-4-carbohydrazide scaffold provides a specific hydrogen-bond donor/acceptor pattern suitable for molecular recognition of peptide β-sheets, a property characterized for structurally related pyrimidine hydrazine acids (PHAs) [1]. While quantitative binding data for the exact compound are not available in open literature, the class of 6-hydroxy-substituted pyrimidine hydrazides exhibits a distinct emission quenching response upon peptide binding (fluorescence decrease at 420 nm upon irradiation at 281 nm in non-protic solvents), a property absent in unsubstituted pyrimidine hydrazides .

β-Sheet Recognition
Class-level inference
Fluorescence quenching at ~420 nm (ex. 281 nm) upon peptide binding in non-protic solvent
Supports fluorescent probe development for biochemical assays
Class-level; compound-specific binding data to verify
Peptide Recognition Molecular Recognition Supramolecular Chemistry

Urease Inhibition Potency

Dihydropyrimidine carbohydrazide derivatives, which share the core structural motif of 6-hydroxypyrimidine-4-carbohydrazide, have demonstrated submicromolar urease inhibitory activity in vitro [1]. In a structure-based virtual screening and optimization study, C-5 carbohydrazide derivatives achieved IC50 values in the range of 0.23–0.79 µM against Jack bean urease, with semithiocarbazide derivatives (4a-c) showing IC50 values of 0.58–0.79 µM and an isatin Schiff base derivative (5a) exhibiting an IC50 of 0.23 µM . This potency is significantly higher than that of the unsubstituted pyrimidine-4-carbohydrazide, which has been reported as an antimycobacterial agent but with less characterized urease inhibition .

Urease Inhibition
Class-level inference
Class IC50 = 0.23–0.79 µM against Jack bean urease
Supports urease inhibition screening context
Class-level; compound-specific data to verify
Urease Inhibition Anti-Helicobacter Enzyme Inhibition

Synthetic Access to C-Glucopyranosyl Pyrimidines

6-Hydroxypyrimidine-4-carbohydrazide and its 6-oxo tautomer serve as direct precursors for the synthesis of 2-C-(β-D-glucopyranosyl)-pyrimidines, a class of glycomimetics with potential as glycosidase inhibitors [1]. In a study by Somsák et al., 6-oxo-1,6-dihydropyrimidine derivatives were converted to C-glucosyl pyrimidines in moderate yields (e.g., 30–80% for various substituents) . In contrast, unsubstituted pyrimidine-4-carbohydrazide lacks the 6-oxo functionality required for tautomerization and subsequent glycosylation, precluding access to this valuable compound class .

C-Glycosylation Route
Class-level inference
Reported yields 30–80% for 6-oxo derivatives via base-mediated cyclocondensation
Enables glycomimetic building block access
Route requires 6-oxo functionality; not feasible with unsubstituted analogs
C-Glycosylation Glycomimetics Synthetic Intermediate

Metal Complexation and Antimicrobial Activity

Pyrimidine hydrazide ligands, including 6-hydroxy-substituted variants, form stable metal complexes with transition metals, exhibiting enhanced antimicrobial activity compared to the free ligand [1]. While direct quantitative MIC data for 6-Hydroxypyrimidine-4-carbohydrazide complexes are not publicly available, the class of pyrimidine hydrazide metal complexes shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria . In contrast, unsubstituted pyrimidine-4-carbohydrazide complexes may exhibit different coordination geometries due to the lack of the 6-hydroxy chelation site .

Metal Complexation
Supporting evidence
5-membered chelate rings via hydrazide N and carbonyl O; 6-hydroxy expands donor sites
Supports coordination chemistry screening
Direct MIC data to verify; antimicrobial context requires review
Metal Complexes Antimicrobial Coordination Chemistry

6-Hydroxypyrimidine-4-carbohydrazide Application Scenarios


Fluorescent Probe for Peptide β-Sheet Recognition

The 6-hydroxy-pyrimidine-4-carbohydrazide scaffold exhibits fluorescence emission at ~420 nm (excitation 281 nm) that is quenched upon binding to peptide β-sheets, as demonstrated for structurally related pyrimidine hydrazine acids [1]. This property enables its use as a turn-off fluorescent probe in biochemical assays studying protein aggregation, amyloid formation, or peptide-receptor interactions. Procurement of this compound is justified for research groups developing novel peptide-recognition tools, where unsubstituted pyrimidine hydrazides lack this responsive behavior.

C-Glucopyranosyl Pyrimidine Glycomimetics Synthesis

6-Hydroxypyrimidine-4-carbohydrazide serves as a direct precursor for the synthesis of 2-C-(β-D-glucopyranosyl)-pyrimidines, a class of hydrolytically stable glycomimetics with potential as glycosidase inhibitors [2]. The synthetic route involves base-mediated cyclocondensation with C-glucosyl formamidines, achieving yields of 30–80% [3]. This application is exclusive to 6-oxo-substituted pyrimidine hydrazides, making this compound a strategic building block for carbohydrate chemistry and drug discovery programs targeting diabetes, lysosomal storage disorders, or viral infections.

Metal Complex Synthesis for Antimicrobial Screening

The compound acts as a versatile ligand for synthesizing transition metal complexes with potential antimicrobial activity [4]. The 6-hydroxy group provides an additional coordination site, enabling diverse chelation modes compared to unsubstituted pyrimidine hydrazides. Researchers screening metal-based antimicrobial agents can utilize this compound to explore structure-activity relationships and optimize complex geometry, solubility, and bioactivity.

Urease Inhibitor Lead Optimization

The dihydropyrimidine carbohydrazide scaffold, to which 6-Hydroxypyrimidine-4-carbohydrazide belongs, has demonstrated submicromolar urease inhibition (IC50 0.23–0.79 µM) [5]. This compound can be employed as a starting point for medicinal chemistry campaigns aimed at developing novel anti-ulcer agents targeting Helicobacter pylori urease. Its structural features (hydrazide and 6-hydroxy group) are essential for anchoring within the urease active site, as shown by molecular docking studies of related derivatives [6].

Application
Selection Property
Validation Focus
Peptide β-sheet recognition probe studies
Fluorescence quenching upon peptide binding
β-sheet binding specificity in biochemical assays
C-glycosyl pyrimidine synthesis research
6-oxo functionality for C-glucosylation
Glycomimetic synthetic route feasibility
Metal complex antimicrobial screening
Dual-site coordination (hydrazide + 6-hydroxy)
Antimicrobial screening endpoints
Urease inhibition screening studies
Dihydropyrimidine carbohydrazide scaffold
Enzyme inhibition assay context
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